molecular formula C20H15F2N5OS B2618060 N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-03-8

N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2618060
CAS No.: 894060-03-8
M. Wt: 411.43
InChI Key: XRDAQWPKZQADKT-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent, small molecule kinase inhibitor of significant interest in oncology research. This compound has been identified as a novel multi-targeted tyrosine kinase inhibitor, with studies demonstrating potent activity against Fms-like tyrosine kinase 3 (FLT3) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 5 (STAT5) signaling pathway . Dysregulation of these pathways is a hallmark of various hematologic malignancies, including acute myeloid leukemia (AML) and myeloproliferative neoplasms. Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, leading to the suppression of cancer cell proliferation and the induction of apoptosis. Research utilizing this compound has shown efficacy in inhibiting the growth of FLT3-ITD-positive MV4-11 leukemia cells and JAK2V617F-mutant SET-2 cells , highlighting its potential as a lead compound for developing targeted therapies. It serves as a critical pharmacological tool for investigating the crosstalk between oncogenic signaling pathways and for evaluating combination treatment strategies in preclinical models. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5OS/c1-12-2-7-15(10-16(12)22)23-19(28)11-29-20-25-24-18-9-8-17(26-27(18)20)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDAQWPKZQADKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the fluorinated phenyl groups and the thioacetamide moiety. Common reagents used in these reactions include fluorinated anilines, hydrazine derivatives, and various coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl groups and triazolopyridazine core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in targeted cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core triazolo-heterocyclic systems but differ in substituents, electronic properties, and biological profiles. Below is a comparative analysis:

Structural and Electronic Comparisons

Compound ID/Name Core Structure Key Substituents Fluorine Positions Molecular Weight (g/mol) Melting Point (°C)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-fluoro-4-methylphenyl, 4-fluorophenyl, thioacetamide 3-F (aryl), 4-F (aryl) Not reported Not reported
618415-13-7 (N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) [1,2,4]Triazole 3-chloro-4-fluorophenyl, pyridin-2-yl, ethyl group 4-F (aryl) 432.87 Not reported
573948-03-5 (N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) [1,2,4]Triazole 4-ethoxyphenyl, pyrazin-2-yl, ethyl group None 413.47 Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxo-chromen-2-yl, isopropyl group 5-F (chromene), 3-F (aryl) 589.1 175–178

Key Observations:

  • Fluorine Impact: The target compound’s dual fluorine substituents likely enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs like 573948-03-5 .
  • Substituent Flexibility : Ethyl or ethoxy groups in analogs (e.g., 573948-03-5) may reduce steric hindrance but decrease metabolic stability compared to fluorinated aryl groups .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities. Its molecular formula is C24H23F2N5O2SC_{24}H_{23}F_2N_5O_2S, and it is characterized by the following structural components:

  • Fluorophenyl groups : Enhance lipophilicity and biological activity.
  • Thioacetamide linkage : Potentially involved in enzyme inhibition mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard chemotherapeutics like staurosporine (IC50 = 4.18 µM) .
CompoundCell LineIC50 (µM)Reference
Example AHEPG21.18
Example BMCF70.24
Example CSW11160.96

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of related compounds:

  • Study on Triazole Derivatives : Research indicated that triazole derivatives exhibit potent anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies : Compounds with thioacetamide linkages have been evaluated for their ability to inhibit enzymes such as alkaline phosphatase, showing promising results with IC50 values significantly lower than standard inhibitors .

Q & A

Q. (Basic: Structural Characterization)

  • NMR spectroscopy : Analyze ¹H/¹³C NMR to verify fluorine-induced deshielding in aromatic regions and confirm thioether (-S-) linkage integration .
  • X-ray crystallography : Resolve crystal structures to validate triazolo-pyridazine ring geometry and substituent orientations, as seen in related imidazo-thiazole derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

How should contradictory cytotoxicity data between different cell lines be addressed?

Q. (Advanced: Data Contradiction Analysis)

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HePG-2 vs. Caco-2) to identify susceptibility factors .
  • Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives from threshold effects .
  • Assay standardization : Normalize results using reference inhibitors (e.g., etoposide for TopoII inhibition) to control for inter-lab variability .

What strategies can elucidate the mechanism of action involving Topoisomerase II inhibition?

Q. (Advanced: Mechanistic Studies)

  • TopoII decatenation assay : Monitor DNA-unwinding activity via agarose gel electrophoresis with kinetoplast DNA as substrate .
  • DNA intercalation studies : Use ethidium bromide displacement assays or fluorescence quenching to assess DNA binding affinity .
  • Molecular docking : Simulate binding poses in TopoII’s ATP-binding domain using software like AutoDock Vina, guided by crystallographic data from related triazolo-quinoxaline inhibitors .

How can structure-activity relationships (SAR) be established for fluorophenyl substitutions?

Q. (Advanced: SAR Development)

  • Analog synthesis : Prepare derivatives with varying fluorine positions (e.g., ortho vs. para) and electron-withdrawing groups (e.g., -CF₃) to probe electronic effects .
  • Biological testing : Screen analogs against cancer cell panels (e.g., NCI-60) to correlate substituent patterns with potency .
  • Computational modeling : Calculate electrostatic potential maps and LogP values to link hydrophobicity with membrane permeability .

What methods are recommended to assess the compound's stability under physiological conditions?

Q. (Basic: Stability Profiling)

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for storage recommendations) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

How to troubleshoot low bioactivity in preliminary in vitro screens?

Q. (Advanced: Bioactivity Optimization)

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles to improve dissolution .
  • Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation and modify labile groups (e.g., ester-to-amide substitutions) .
  • Proteolytic resistance : Introduce methyl or fluorine groups at metabolically vulnerable sites (e.g., acetamide nitrogen) to block enzymatic cleavage .

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